Calindol-13C,d2 Hydrochloride

Description

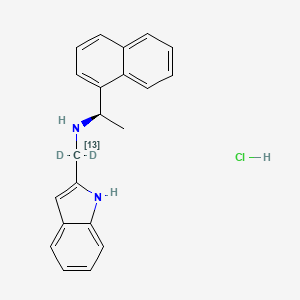

Calindol-13C,d2 Hydrochloride is a stable isotope-labeled version of Calindol, a compound recognized for its role as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). ebi.ac.ukcaymanchem.com The introduction of carbon-13 and deuterium (B1214612) isotopes into the Calindol structure provides a powerful tool for researchers, particularly in the fields of chemical biology and pharmaceutical sciences. This labeling does not alter the fundamental chemical properties of the molecule but provides a distinct mass signature, enabling precise tracking and quantification in complex biological systems. medchemexpress.commedchemexpress.com

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R)-N-[dideuterio(1H-indol-2-yl)(113C)methyl]-1-naphthalen-1-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2.ClH/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18;/h2-13,15,22-23H,14H2,1H3;1H/t15-;/m1./s1/i14+1D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFILKQPBQZIRST-XFGGQWPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])(C1=CC2=CC=CC=C2N1)N[C@H](C)C3=CC=CC4=CC=CC=C43.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675549 | |

| Record name | (1R)-N-[(1H-Indol-2-yl)(~13~C,~2~H_2_)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217828-76-6 | |

| Record name | (1R)-N-[(1H-Indol-2-yl)(~13~C,~2~H_2_)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Incorporation Strategies for Calindol 13c,d2 Hydrochloride

Regiospecific and Stereoselective Synthesis of 13C and Deuterium (B1214612) Labeled Precursors

The synthesis of Calindol-13C,d2 Hydrochloride necessitates the preparation of precursors labeled with carbon-13 and deuterium in a regiospecific and stereoselective manner. The likely synthetic route mirrors that of unlabeled Calindol, commencing with a labeled indole-2-carboxylic acid.

The synthesis of 13C-labeled indole-2-carboxylic acid can be achieved through various methods, including the use of inexpensive and readily available 13CO2 as the source of the isotope. rsc.org One reported method involves the palladium-catalyzed annulation of [ring-U-14C]2-iodo-aniline with pyruvic acid to yield [ring-U-14C]indole-2-carboxylic acid, a strategy that can be adapted for 13C labeling. akjournals.com

The introduction of deuterium is strategically accomplished during the reduction step. The synthesis of unlabeled Calindol involves the reduction of an amide intermediate, (R)-[1-(1-naphthyl)ethyl]-1H-indole-2-carboxamide. u-strasbg.fr For the synthesis of this compound, this amide, already containing the 13C label in the indole (B1671886) ring, is reduced using a deuterated reducing agent. Lithium aluminum deuteride (B1239839) (LAD, LiAlD4) is a powerful reducing agent capable of converting amides to amines and is the logical choice for this transformation, introducing two deuterium atoms onto the methylene (B1212753) bridge. wikipedia.orgjove.com

The stereochemistry of the final compound is dictated by the use of the chiral amine, (R)-(+)-1-(1-naphthyl)ethylamine, in the formation of the amide intermediate. This ensures the correct (R) configuration at the stereocenter in the final this compound product.

Advanced Synthetic Routes for this compound Derivatization

The core synthetic route for Calindol provides a platform for the creation of various derivatives, including the isotopically labeled this compound. The key intermediate, (R)-[1-(1-naphthyl)ethyl]-1H-indole-2-carboxamide-13C, is central to this process. oup.comelifesciences.orgorganic-chemistry.org

The general synthesis of Calindol proceeds as follows:

Indole-2-carboxylic acid is treated with thionyl chloride to form the corresponding acid chloride. u-strasbg.fr

The acid chloride is then reacted with (R)-(+)-1-(1-naphthyl)ethylamine to yield (R)-[1-(1-naphthyl)ethyl]-1H-indole-2-carboxamide. u-strasbg.fr

This amide intermediate is subsequently reduced to Calindol using a reducing agent like lithium aluminum hydride (LiAlH4). u-strasbg.fr

For the synthesis of this compound, this route is adapted:

A 13C-labeled indole-2-carboxylic acid is used as the starting material.

The resulting 13C-labeled amide intermediate is then reduced with lithium aluminum deuteride (LiAlD4) to introduce the two deuterium atoms.

Finally, the labeled Calindol base is treated with hydrochloric acid to form the hydrochloride salt.

This modular synthesis allows for the introduction of further modifications to the indole ring or the naphthyl group to explore structure-activity relationships.

Structure-Activity Relationship (SAR) Studies in Calindol-Based CaSR Ligands

Structure-activity relationship (SAR) studies of Calindol and its analogues have provided valuable insights into the structural requirements for potent and selective CaSR agonism. ebi.ac.uk Calindol itself is a positive allosteric modulator of the CaSR. medchemexpress.com

Key findings from SAR studies on Calindol derivatives include:

Indole Ring Substitutions: The incorporation of substituents at the 4, 5, or 7-position of the indole ring can significantly impact activity. For instance, 4-phenyl, 4-hydroxy, and 5-hydroxycalindol derivatives were found to be equipotent to Calindol. ebi.ac.uk Notably, 7-nitrocalindol was identified as a significantly more active calcimimetic. ebi.ac.uk

Naphthyl Moiety: Replacement of the 1-naphthyl group with other aromatic systems, such as phenyl or biphenyl, has been shown to be largely detrimental to calcimimetic activity. ebi.ac.uk

These SAR studies guide the design of new Calindol-based ligands with improved potency and other desirable pharmacological properties.

Table 1: SAR Data for Selected Calindol Analogues

| Compound | Indole Substitution | Naphthyl Moiety | Relative Activity | Reference |

| Calindol | Unsubstituted | 1-Naphthyl | Baseline | ebi.ac.uk |

| 4-Phenylcalindol | 4-Phenyl | 1-Naphthyl | Equipotent to Calindol | ebi.ac.uk |

| 4-Hydroxycalindol | 4-Hydroxy | 1-Naphthyl | Equipotent to Calindol | ebi.ac.uk |

| 5-Hydroxycalindol | 5-Hydroxy | 1-Naphthyl | Equipotent to Calindol | ebi.ac.uk |

| 7-Nitrocalindol | 7-Nitro | 1-Naphthyl | More active than Calindol | ebi.ac.uk |

| Phenyl Analogue | Unsubstituted | Phenyl | Less active than Calindol | ebi.ac.uk |

| Biphenyl Analogue | Unsubstituted | Biphenyl | Less active than Calindol | ebi.ac.uk |

Design Principles for Enhanced Receptor Selectivity in Labeled Analogues

A critical aspect in the development of CaSR modulators is achieving selectivity over other related receptors, such as GPRC6A, which shares sequence homology with the CaSR. u-strasbg.fr Calindol has been shown to act as an antagonist at the GPRC6A receptor. u-strasbg.frelifesciences.org

Design principles for enhancing the receptor selectivity of Calindol-based ligands include:

Targeting the Allosteric Binding Site: Calindol and its analogues are allosteric modulators that bind to the seven-transmembrane (7TM) domain of the CaSR. acs.org Designing ligands that specifically interact with residues unique to the CaSR's allosteric pocket can enhance selectivity.

Exploiting Subtle Differences in Binding Pockets: Although the allosteric binding pockets of CaSR and GPRC6A are similar, subtle differences exist. For example, the E816Q mutation in GPRC6A led to a loss of Calindol antagonist activity, indicating the importance of this residue for Calindol binding and providing a target for designing more selective compounds. u-strasbg.fr

Functional Selectivity: More active CaSR calcimimetics derived from Calindol have demonstrated increased selectivity, showing no antagonistic activity at the GPRC6A receptor. ebi.ac.uk This suggests that optimizing for CaSR potency can concurrently improve selectivity.

Utilizing Truncated Receptors for Screening: The use of N-terminally truncated (headless) CaSR, which only presents the 7TMD for ligand binding, can be a powerful tool to selectively identify and optimize allosteric modulators like Calindol analogues, thereby avoiding orthosteric site interactions and potentially enhancing selectivity. acs.org

These principles guide the rational design of labeled analogues like this compound to be highly selective probes for studying the CaSR.

Analytical and Spectroscopic Characterization Techniques for Calindol 13c,d2 Hydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Confirmation

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and plays a crucial role in confirming the successful and specific incorporation of stable isotopes. nist.gov For Calindol-13C,d2 Hydrochloride, a combination of one-dimensional and two-dimensional NMR experiments provides unambiguous confirmation of the isotopic labeling.

13C-NMR for Carbon Isotope Distribution Analysis

Carbon-13 Nuclear Magnetic Resonance (13C-NMR) spectroscopy is the primary method to confirm the enrichment and location of the 13C isotope. In a typical 13C-NMR spectrum, the chemical shift of a carbon atom provides information about its electronic environment. slideshare.netlibretexts.org For this compound, the presence of a 13C-labeled carbon atom will result in a significantly enhanced signal at the corresponding chemical shift compared to the natural abundance 13C signal.

The analysis would focus on identifying the specific carbon atom that has been labeled. The introduction of a 13C isotope can also introduce or alter spin-spin coupling (J-coupling) with adjacent nuclei, which can provide further structural confirmation. mdpi.com The absence of splitting in a proton-decoupled 13C-NMR spectrum at the labeled position can verify uniform 13C incorporation.

Table 1: Hypothetical 13C-NMR Data for this compound

| Carbon Position | Expected Chemical Shift (ppm) | Description of Isotopic Effect |

| Labeled Carbon (e.g., aromatic C) | 120-140 | Intense signal due to 13C enrichment. |

| Unlabeled Carbons | Normal intensity | Serve as internal reference points. |

Note: This table is illustrative and based on typical chemical shifts for aromatic carbons. Actual values would be determined experimentally.

Deuterium (B1214612) NMR for Deuterium Isotope Position Verification

Deuterium (2H) NMR spectroscopy is specifically used to verify the position of deuterium labeling. wikipedia.org Unlike proton (1H) NMR, 2H NMR directly observes the deuterium nuclei. A deuterated compound will exhibit a strong peak in the 2H NMR spectrum at a chemical shift similar to that of a proton in the same electronic environment, but will be absent in the 1H NMR spectrum at that position. wikipedia.org The poor resolution of 2H NMR is a known characteristic, but it is highly effective for confirming the presence and general location of deuterium. wikipedia.org

For this compound, the 2H NMR spectrum would be expected to show distinct signals corresponding to the deuterated positions. The integration of these signals can provide a quantitative measure of the deuterium incorporation.

Advanced 2D NMR Experiments for Structural Elucidation

Two-dimensional (2D) NMR experiments are powerful techniques for unambiguously assigning the structure of complex molecules and confirming the precise location of isotopic labels. nih.govnumberanalytics.comemerypharma.com For this compound, several 2D NMR experiments would be particularly informative:

¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would definitively link the proton and carbon signals, and the absence of a correlation at a deuterated position would confirm the D-labeling, while an enhanced correlation would be observed for the 13C-labeled position. researchgate.net

¹H-¹H Correlation Spectroscopy (COSY): This experiment reveals which protons are coupled to each other. The disappearance of a cross-peak in the COSY spectrum can indicate the substitution of a proton with a deuterium atom. emerypharma.com

These advanced NMR techniques, when used in combination, provide a detailed and reliable structural map of this compound, confirming the identity of the compound and the specific sites of isotopic labeling. nist.gov

Mass Spectrometry (MS) for Isotope Ratio Determination and Quantitative Analysis

Mass spectrometry is a highly sensitive analytical technique that separates ions based on their mass-to-charge ratio (m/z). It is exceptionally well-suited for the analysis of isotopically labeled compounds, as it can readily distinguish between molecules with different isotopic compositions. core.ac.uk

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. nih.gov For this compound, LC-MS is a primary tool for both qualitative and quantitative analysis.

In a typical LC-MS analysis, the compound is first separated from any impurities. Upon entering the mass spectrometer, it is ionized, and the m/z of the molecular ion is measured. For this compound, the molecular ion peak will be shifted to a higher m/z value compared to its unlabeled counterpart due to the presence of the heavier 13C and deuterium isotopes. medchemexpress.com This mass shift provides direct confirmation of the isotopic labeling.

LC-MS is also widely used for quantitative analysis, often employing the isotopically labeled compound as an internal standard. nih.gov By adding a known amount of this compound to a sample containing the unlabeled compound, the ratio of the peak areas of the labeled and unlabeled compounds can be used to accurately determine the concentration of the unlabeled analyte. chromsystems.com

Table 2: Hypothetical LC-MS Data for this compound

| Compound | Expected [M+H]⁺ (m/z) | Description |

| Unlabeled Calindol Hydrochloride | 337.84 | Theoretical m/z for C21H21ClN2. |

| This compound | 339.86 | Increased m/z due to one 13C and two D atoms. medchemexpress.com |

Note: This table is for illustrative purposes. The exact m/z values would be determined through high-resolution mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is another powerful hyphenated technique used for the analysis of volatile and thermally stable compounds. nih.gov While the direct analysis of this compound by GC-MS may require derivatization to increase its volatility, the principles of analysis are similar to LC-MS.

GC-MS provides excellent separation and is highly sensitive. mdpi.comnih.gov It can be used to determine the isotopic enrichment of the compound by analyzing the fragmentation pattern. shimadzu.com The mass spectrum of the labeled compound will show characteristic shifts in the m/z of the fragment ions containing the isotopic labels. This fragmentation analysis can provide further confirmation of the location of the labels within the molecule.

For quantitative applications, GC-MS with selected ion monitoring (SIM) can be employed. In this mode, the mass spectrometer is set to detect only specific ions corresponding to the labeled and unlabeled compound, which significantly enhances the sensitivity and accuracy of the quantification. nih.gov The use of this compound as an internal standard in GC-MS analysis follows the same principles as in LC-MS, providing a reliable method for the precise quantification of unlabeled Calindol in various matrices.

Development and Validation of Chromatographic Methods for Purity Assessment

Chromatographic techniques are indispensable for assessing the chemical and enantiomeric purity of this compound. High-Performance Liquid Chromatography (HPLC) and Chiral Chromatography are the cornerstones of this evaluation.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is a critical first step in determining the purity of this compound. This process involves the systematic optimization of several key parameters to achieve adequate separation of the main compound from any potential impurities or degradation products. as-pub.com

The goal of HPLC method development is to achieve a reliable and reproducible separation. as-pub.com Key aspects of this process include the selection of an appropriate stationary phase (the column), the mobile phase (the solvent system), the flow rate, and the detector wavelength. Reversed-phase HPLC (RP-HPLC) is a commonly employed technique for the analysis of pharmaceutical compounds. as-pub.comijnrd.org

Method validation is performed in accordance with guidelines from the International Council for Harmonisation (ICH) to ensure the method is fit for its intended purpose. as-pub.com This validation process assesses several parameters, including linearity, precision, accuracy, specificity, and robustness. as-pub.comijpsjournal.com Linearity demonstrates that the detector response is proportional to the concentration of the analyte over a defined range. ijnrd.orgijpsjournal.com Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy indicates the closeness of the results to the true value. ijpsjournal.com Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, and robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. ijpsjournal.comscirp.org

Below is an interactive data table outlining a typical set of optimized parameters for an HPLC method for a hydrochloride salt of a similar compound.

| Parameter | Condition | Rationale |

| Instrument | Waters HPLC system with UV detector and Empower2 software | Provides a reliable and integrated system for chromatographic separation and data analysis. ijpsjournal.com |

| Column | BDS Hypersil C18 (4.6 x 150 mm, 5 µm) | A C18 stationary phase offers good retention and separation for a wide range of organic molecules. ijpsjournal.com |

| Mobile Phase | Phosphate (B84403) buffer (pH 3.0) and acetonitrile (B52724) (40:60 v/v) | The combination of an aqueous buffer and an organic modifier allows for the effective elution of the analyte from the reversed-phase column. ijpsjournal.com |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. ijnrd.orgijpsjournal.com |

| Detection Wavelength | 235 nm | The wavelength at which the analyte exhibits maximum absorbance, ensuring high sensitivity. ijpsjournal.com |

| Injection Volume | 10 µL | A small injection volume helps to maintain sharp peak shapes and prevent column overload. |

| Column Temperature | Ambient | Running the analysis at ambient temperature is often sufficient and simplifies the experimental setup. ijnrd.org |

Chiral Chromatography for Enantiomeric Purity Evaluation

Calindol contains a chiral center, meaning it can exist as two non-superimposable mirror images called enantiomers. uniroma1.itresearchgate.net While these enantiomers have identical physical properties in an achiral environment, they can exhibit different biological activities. csfarmacie.cz Therefore, it is crucial to separate and quantify the enantiomers to determine the enantiomeric purity of this compound. Chiral chromatography is the primary technique used for this purpose. sygnaturediscovery.com

Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. csfarmacie.czwikipedia.org This differential interaction, known as chiral recognition, can be based on a variety of mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance. wikipedia.org The development of a chiral separation method often involves screening a variety of CSPs and mobile phases to find the optimal conditions for resolving the enantiomeric pair. wikipedia.org

The following interactive data table presents typical parameters for a chiral HPLC method.

| Parameter | Condition | Rationale |

| Instrument | HPLC with UV or Mass Spectrometric Detector | Provides the necessary sensitivity and selectivity for detecting the separated enantiomers. |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based like amylose (B160209) or cellulose (B213188) derivatives) | CSPs are designed to have specific chiral recognition sites that interact differently with each enantiomer, enabling their separation. wikipedia.org |

| Mobile Phase | Hexane/Isopropanol with a small amount of an amine modifier (e.g., diethylamine) | The mobile phase composition is critical for modulating the retention and selectivity of the enantiomers on the CSP. |

| Flow Rate | 0.5 - 1.5 mL/min | The flow rate is optimized to achieve a balance between analysis time and resolution. |

| Detection Wavelength | UV detection at an appropriate wavelength | The wavelength is chosen to maximize the signal-to-noise ratio for the enantiomers. |

| Column Temperature | Controlled temperature (e.g., 25 °C) | Temperature can influence the chiral recognition process and therefore the separation. |

Mechanistic Pharmacology of Calindol 13c,d2 Hydrochloride As a Calcium Sensing Receptor Casr Modulator

Elucidation of Calindol-13C,d2 Hydrochloride's Role as a Labeled Calcimimetic

This compound is identified as a labeled calcimimetic agent. pharmaffiliates.comscbt.comscbt.com The term "calcimimetic" signifies its function in mimicking the action of extracellular calcium ions on the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor essential for calcium homeostasis. scbt.com The compound is a derivative of Calindol, specifically an isotopically labeled version containing Carbon-13 and Deuterium (B1214612) (d2). lgcstandards.commedchemexpress.com This labeling does not alter the compound's fundamental pharmacological activity but allows it to be used as a tracer in various scientific studies, such as metabolic pathway analysis and quantitative assays during drug development. pharmaffiliates.commedchemexpress.com Its primary application is in research to study the properties, distribution, and function of the CaSR in various cells and tissues. pharmaffiliates.comcaymanchem.com

In Vitro Receptor Binding and Functional Efficacy Studies on CaSR

In vitro studies have been instrumental in characterizing the interaction between this compound's parent compound, Calindol, and the CaSR. These studies have defined its mode of action and its efficacy in activating the receptor.

Agonist and Positive Allosteric Modulator (PAM) Activity Characterization

Calindol is characterized as both a CaSR agonist and, more specifically, a positive allosteric modulator (PAM). scbt.comahajournals.orgmedchemexpress.comnih.gov As a PAM, it enhances the sensitivity of the CaSR to its primary agonist, the extracellular calcium ion (Ca²⁺). u-strasbg.frahajournals.org It binds to a site within the seven-transmembrane (7TMD) domain of the receptor, which is distinct from the extracellular orthosteric binding site for Ca²⁺. caymanchem.comnih.govnih.gov

Research shows that Calindol has minimal agonist activity on its own in the absence of extracellular Ca²⁺ but potently stimulates receptor activity in its presence. caymanchem.comnih.govnih.gov This cooperative action with calcium is a hallmark of its allosteric nature. caymanchem.comnih.gov The potency of Calindol has been quantified in various assays. For instance, in HEK293 cells expressing the human CaSR and in the presence of 2mM Ca²⁺, Calindol stimulates phosphatidylinositol (PI) accumulation with an EC₅₀ value of 0.31 μM. u-strasbg.fr Other studies report an EC₅₀ of 132 nM for its PAM activity and pEC₅₀ values of 6.9 for PI hydrolysis and 7.4 for cell proliferation. caymanchem.commedchemexpress.com

| Assay Type | Species/Cell Line | EC₅₀ / pEC₅₀ | Reference |

| PAM Activity | Not Specified | 132 nM | medchemexpress.com |

| Phosphatidylinositol (PI) Hydrolysis | Human CaSR (HEK293 cells) | pEC₅₀ = 6.9 | caymanchem.com |

| Cell Proliferation | Human CaSR (HEK293 cells) | pEC₅₀ = 7.4 | caymanchem.com |

| Phosphatidylinositol (PI) Accumulation | Human CaSR (HEK293 cells) | 0.31 µM | u-strasbg.fr |

| Phosphatidylinositol (PI) Accumulation | Rat CaSR | 1.0 µM | medchemexpress.com |

Context-Dependent Modulation of CaSR Activity

The modulatory activity of Calindol is highly dependent on the context, particularly the concentration of extracellular calcium ([Ca²⁺]ₒ). ahajournals.orgnih.gov Studies have demonstrated that the potency of Calindol increases as the concentration of [Ca²⁺]ₒ rises. ahajournals.org In one study using rat mesenteric arteries, the EC₅₀ for Calindol shifted from 268 nM at a [Ca²⁺]ₒ of 0.3 mmol/L to 82 nM when the [Ca²⁺]ₒ was increased to 3 mmol/L. ahajournals.org This leftward shift in the concentration-effect curve highlights the synergistic relationship between the allosteric modulator and the orthosteric agonist. ahajournals.org This context-dependent behavior confirms that Calindol's efficacy is intrinsically linked to the physiological environment and the activation state of the receptor by its endogenous ligand. acs.orgnih.gov

| Extracellular Ca²⁺ Concentration ([Ca²⁺]ₒ) | Calindol EC₅₀ | Reference |

| 0.3 mmol/L | 268 nmol/L | ahajournals.org |

| 3.0 mmol/L | 82 nmol/L | ahajournals.org |

Intracellular Signaling Cascades Triggered by CaSR Activation

Activation of the CaSR by agonists like Calindol initiates a cascade of intracellular signaling events, primarily mediated by G proteins, which regulate cellular function. oup.comnih.gov

Calcium Ion Homeostasis Regulation ([Ca²⁺]i)

A primary consequence of CaSR activation is the mobilization of intracellular calcium ([Ca²⁺]i), leading to a transient increase in its cytosolic concentration. karger.comkarger.comkarger.com Studies in various cell types, including neonatal cardiac fibroblasts and hippocampal neurons, have shown that Calindol induces a significant rise in [Ca²⁺]i. karger.comkarger.com This elevation of intracellular calcium acts as a crucial second messenger, triggering a host of downstream cellular responses. mdpi.commdpi.com The regulation of [Ca²⁺]i is a central aspect of CaSR's role in cellular physiology. karger.com

Phospholipase C (PLC)-Inositol Trisphosphate (IP3) Pathway Activation

The increase in intracellular calcium following CaSR activation is predominantly mediated through the Phospholipase C (PLC)-Inositol Trisphosphate (IP3) signaling pathway. karger.comkarger.comebi.ac.uk The CaSR is coupled to Gq/11 proteins, which, upon receptor activation, stimulate PLC. nih.govcdnsciencepub.com Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and IP3. karger.commdpi.com IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which are ligand-gated calcium channels. karger.commdpi.com This binding triggers the release of stored Ca²⁺ from the endoplasmic reticulum into the cytosol, causing the observed spike in [Ca²⁺]i. karger.comkarger.comcdnsciencepub.com This pathway has been confirmed in studies where inhibitors of PLC (like U73122) and IP3 receptors (like 2-APB) were shown to block the Calindol-induced increase in intracellular calcium. karger.comkarger.comkarger.com

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

The activation of the Calcium-Sensing Receptor (CaSR) by agonists like calcium or allosteric modulators such as Calindol initiates complex intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway. ahajournals.org The MAPK pathways are crucial for regulating a wide array of cellular processes. scienceopen.com CaSR is known to couple to several G-proteins, including Gq/11 and Gi/o, which are upstream of MAPK activation. acs.orgersnet.org

The signaling mechanism often begins with the Gq/11-protein-dependent activation of phospholipase C (PLC). ahajournals.orgtandfonline.com PLC then generates inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and the activation of protein kinase C (PKC). ersnet.org Subsequently, the CaSR can stimulate MAPK signaling cascades through several routes: Gq/11-mediated PKC activation, Gi/o-mediated transactivation of the epidermal growth factor receptor (EGFR), and through β-arrestin scaffolding proteins. acs.orgahajournals.org Filamin-A, a scaffolding protein that binds to the CaSR's intracellular domain, is also important for CaSR-mediated activation of extracellular signal-regulated kinases (ERK), a key component of the MAPK pathway. oup.com

Studies have shown that allosteric modulators can engender "biased agonism," preferentially activating a subset of the possible signaling pathways linked to the CaSR. acs.org Phenylalkylamine calcimimetics, the class to which Calindol belongs, have been shown to be biased modulators, with some compounds preferentially stimulating pathways leading to ERK1/2 phosphorylation (pERK1/2) over other signaling outputs like intracellular calcium mobilization. nih.gov This suggests that Calindol's modulation of the CaSR can lead to specific downstream effects via the MAPK pathway, which may differ from those induced by the natural ligand or other classes of modulators. nih.gov

Comparative Analysis of this compound with Other CaSR Modulators

Calindol is one of several allosteric modulators developed to target the CaSR, each with distinct pharmacological profiles. scbt.comu-strasbg.fr A comparative analysis reveals significant differences in their effects on CaSR signaling and function, particularly concerning biased agonism and the ability to act as pharmacochaperones for mutant receptors. nih.gov Key comparators include the calcimimetics Cinacalcet, NPS R-568, and AC-265347, and the calcilytic (negative allosteric modulator) Calhex 231. scbt.comahajournals.orgnih.gov

Unlike Calindol, which is a positive modulator, Calhex 231 is a negative allosteric modulator that attenuates CaSR activity. ahajournals.org For instance, Calindol-induced hyperpolarization of vascular myocytes is substantially reduced by Calhex 231. ahajournals.org

Among the positive modulators, studies have highlighted unique "ligand-biased" profiles. nih.gov While Calindol, Cinacalcet, and NPS R-568 potentiate CaSR-mediated activation across multiple assays (intracellular calcium mobilization, IP₁ accumulation, and pERK1/2), their relative efficacies can differ, indicating pathway bias. nih.gov For example, AC-265347 was found to be biased towards IP₁ accumulation and pERK1/2 signaling pathways. nih.gov

Another critical point of comparison is the ability to rescue the function of misfolded, naturally occurring CaSR mutants that are trapped within the cell, a process known as pharmacochaperoning. Research on a loss-of-expression mutant (G670E) showed that overnight treatment with Calindol, Cinacalcet, and NPS-R568 could restore its cell surface expression. nih.gov In contrast, AC-265347, despite being a potent positive modulator of signaling, failed to rescue the mutant's expression, an inability potentially linked to its lower lipophilicity, which may reduce its ability to cross cell membranes to reach the misfolded receptors. nih.gov

This demonstrates that structurally diverse calcimimetics can differentially modulate CaSR signaling and trafficking, which has important implications for their therapeutic application. nih.gov The unique profile of each modulator, including Calindol, arises from specific interactions within the allosteric binding site in the receptor's transmembrane domain. caymanchem.com

Interactive Data Table: Comparative Effects of CaSR Modulators on Signaling and Mutant Receptor Trafficking

The table below summarizes the biased signaling profiles and pharmacochaperone activity of Calindol compared to other calcimimetics. Data is derived from studies in HEK293 cells expressing the human CaSR. nih.gov

| Compound | Primary Class | Biased Towards | Rescues G670E Mutant Expression? |

| Calindol | Phenylalkylamine Calcimimetic | Ca²⁺i mobilization, IP₁ accumulation | Yes |

| Cinacalcet | Phenylalkylamine Calcimimetic | Ca²⁺i mobilization, IP₁ accumulation | Yes |

| NPS R-568 | Phenylalkylamine Calcimimetic | Ca²⁺i mobilization, IP₁ accumulation | Yes |

| AC-265347 | Novel Calcimimetic | IP₁ accumulation, pERK1/2 | No |

| NPS-2143 | Calcilytic (NAM) | N/A (Inhibitor) | Yes |

Applications of Calindol 13c,d2 Hydrochloride in Advanced Metabolic and Pharmacokinetic Research Models

Stable Isotope Tracing for Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of reactions within a metabolic network. medchemexpress.comnih.govcortecnet.com By introducing a ¹³C-labeled substrate like Calindol-13C,d2 Hydrochloride into a biological system, researchers can track the incorporation of the heavy carbon atoms into various downstream metabolites. medchemexpress.comcreative-proteomics.com This technique provides a dynamic snapshot of cellular metabolism that goes beyond simple metabolite concentration measurements. creative-proteomics.comcreative-proteomics.com

Mapping of Central Carbon Metabolism Pathways

The introduction of a ¹³C-labeled tracer is a foundational technique for elucidating the activity of central carbon metabolism (CCM), which includes key pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. creative-proteomics.comcreative-proteomics.commetwarebio.com When cells are cultured with a ¹³C-labeled nutrient, the labeled carbon atoms are incorporated into the intermediates and end-products of these pathways. creative-proteomics.comcreative-proteomics.com By analyzing the mass isotopomer distribution (the pattern of ¹³C enrichment) in metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative and absolute fluxes through these interconnected pathways can be determined. metwarebio.comspringernature.com

For instance, if a tracer is catabolized through glycolysis, the ¹³C label will appear in metabolites such as pyruvate (B1213749) and lactate (B86563). Its entry into the TCA cycle will result in labeled citrate, succinate, and malate. creative-proteomics.com The specific labeling patterns observed help to resolve the contributions of different pathways to the production of a particular metabolite. biorxiv.org This detailed mapping is crucial for understanding the fundamental metabolic operations of a cell under specific physiological conditions. nih.gov

Table 1: Illustrative ¹³C Enrichment in Key Metabolites of Central Carbon Metabolism

| Metabolite | Metabolic Pathway | Observed ¹³C Enrichment (%) | Implication |

|---|---|---|---|

| Pyruvate | Glycolysis | 45.2 | High glycolytic activity from the labeled precursor. |

| Lactate | Glycolysis/Fermentation | 42.8 | Significant conversion of pyruvate to lactate. |

| Citrate | TCA Cycle | 35.5 | Active entry of labeled carbons into the TCA cycle. |

| Ribose-5-phosphate | Pentose Phosphate Pathway | 15.7 | Moderate flux through the pentose phosphate pathway for nucleotide synthesis. |

| Glutamate | TCA Cycle Anaplerosis | 30.1 | Indicates TCA cycle activity and amino acid biosynthesis. |

Assessment of Metabolic Reprogramming in Cellular Systems (e.g., cancer metabolism)

A hallmark of many diseases, particularly cancer, is the reprogramming of cellular metabolism to support rapid growth and proliferation. mdpi.comnih.govnumberanalytics.com Stable isotope tracing is a premier technique for investigating these metabolic shifts. mdpi.comnih.gov Cancer cells, for example, often exhibit increased glucose uptake and fermentation to lactate (the Warburg effect) and enhanced glutamine metabolism to fuel the TCA cycle and support biosynthesis. mdpi.com

By using a ¹³C-labeled tracer in cancer cell models, researchers can directly compare the metabolic fluxes between malignant cells and their healthy counterparts. nih.gov This allows for the precise quantification of upregulation or downregulation of specific pathways. numberanalytics.com Such studies have been instrumental in identifying metabolic vulnerabilities in cancer cells, revealing potential targets for novel therapeutic interventions that exploit these unique metabolic dependencies. mdpi.comnih.gov Patient-derived models can also be used to study how the tumor microenvironment influences metabolic reprogramming, providing more clinically relevant insights. nih.gov

Quantifying Metabolic Activity and Flux Uncertainty

A key advantage of MFA is its ability to move beyond qualitative pathway mapping to the robust quantification of metabolic reaction rates. nih.govresearchgate.net The process involves using a computational model of the metabolic network to find a flux distribution that best explains the experimentally measured isotope labeling patterns. nih.govresearchgate.net This quantitative output provides precise rates for dozens or even hundreds of intracellular reactions.

However, all experimental measurements have inherent errors, and these can propagate into the calculated flux values. Therefore, a critical aspect of modern MFA is the assessment of flux uncertainty. nih.govresearchgate.net Statistical methods, such as Monte Carlo simulations or Bayesian analysis, are employed to determine the confidence intervals for each estimated flux. researchgate.net This provides a measure of the precision of the flux estimate and helps to determine whether observed differences in metabolic activity between two conditions are statistically significant. researchgate.net New computational pipelines have been developed to automate these calculations, making robust flux quantification more efficient and accessible. nih.govresearchgate.net

Table 2: Example of Calculated Metabolic Fluxes and Confidence Intervals

| Metabolic Flux | Control Cells (Flux Rate ± 95% CI) | Treated Cells (Flux Rate ± 95% CI) | Interpretation |

|---|---|---|---|

| Glycolysis (Glucose -> Pyruvate) | 100 ± 5.1 | 155 ± 8.2 | Significant increase in glycolytic flux upon treatment. |

| TCA Cycle (Citrate Synthase) | 60 ± 4.5 | 45 ± 3.9 | Significant decrease in TCA cycle entry from pyruvate. |

| Pentose Phosphate Pathway | 12 ± 1.8 | 25 ± 2.4 | Upregulation of the PPP, likely for antioxidant defense. |

| Glutamine Anaplerosis | 35 ± 3.1 | 70 ± 5.6 | Increased reliance on glutamine to fuel the TCA cycle. |

Flux rates are expressed in relative units. CI = Confidence Interval.

Pharmacokinetic Investigations in Preclinical Research Models

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME). openmedscience.comacs.org Stable isotope-labeled compounds like this compound are invaluable tools in preclinical ADME studies, offering a highly sensitive and specific method for tracing the fate of a drug candidate. acs.orgnih.gov

Tracing Absorption, Distribution, and Elimination of Labeled Compounds

Using a labeled compound allows researchers to distinguish the administered drug from any endogenous molecules of similar structure. acs.org Following administration of this compound to a preclinical model, its concentration can be tracked over time in various biological matrices, such as blood, plasma, and different tissues. wuxiapptec.com This allows for the precise determination of key PK parameters, including the rate and extent of absorption, the volume of distribution throughout the body, and the rates of metabolic clearance and excretion. openmedscience.comxenotech.com Because the stable isotope label does not decay, it is suitable for studies of varying duration and provides a robust method for creating a complete mass balance study, which accounts for all administered drug-related material. openmedscience.comwuxiapptec.com

Quantification of Parent Compound and Metabolites in Biological Fluids and Tissues

One of the most significant challenges in PK studies is the accurate quantification of not only the parent drug but also its various metabolites. acs.org Metabolites are formed as the body processes the drug, and their structures and concentrations can significantly impact the drug's efficacy and safety profile. Stable isotope-labeled compounds are considered the gold standard for use as internal standards in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS). researchgate.netmdpi.com

In a typical assay, a known quantity of this compound is added to a biological sample (e.g., plasma or tissue homogenate) containing the unlabeled parent drug and its metabolites. researchgate.net Because the labeled standard has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer. mdpi.com However, due to its higher mass, it is easily distinguished by the detector. researchgate.net By comparing the MS signal of the unlabeled analyte to that of the known amount of the labeled internal standard, one can achieve highly accurate and precise quantification of the parent drug and its metabolites, correcting for variations in sample preparation and instrument response. mdpi.comnih.gov

Table 3: Illustrative Quantification of a Parent Compound and its Metabolites in Plasma

| Analyte | Concentration (ng/mL) at 2h post-dose | Concentration (ng/mL) at 8h post-dose | Methodology |

|---|---|---|---|

| Unlabeled Parent Drug | 150.4 | 45.2 | LC-MS/MS with this compound as internal standard. |

| Metabolite M1 (Oxidized) | 35.8 | 55.7 | Relative quantification using the internal standard's response factor. |

| Metabolite M2 (Glucuronide) | 12.1 | 30.9 | Relative quantification using the internal standard's response factor. |

Development of Predictive Pharmacokinetic Models

The development of robust predictive pharmacokinetic (PK) models is a cornerstone of modern drug development, enabling the simulation of drug behavior in the body to inform dosing strategies and predict potential outcomes. nih.gov Stable isotope labeling, as seen with this compound, is a powerful technique that generates the high-quality data necessary for building and validating these complex models. nih.govresearchgate.net

The use of isotopically labeled drugs allows researchers to overcome significant analytical challenges. In a typical PK study, after administration, blood and tissue samples are collected over time to measure the concentration of the drug and its metabolites. By using this compound, which is chemically identical to the unlabeled compound but has a different mass, analysts can use mass spectrometry to differentiate the administered drug from any endogenous compounds or previously administered unlabeled drug. researchgate.nettandfonline.com This specificity is crucial for accurately quantifying the drug's concentration in complex biological matrices. symeres.com

This precise quantification allows for the detailed characterization of the drug's ADME profile. musechem.com For instance, deuterium (B1214612) labeling can sometimes alter the rate of metabolism through the kinetic isotope effect, providing insights into metabolic pathways and improving pharmacokinetic properties like half-life. symeres.com The data gathered from these studies, including key parameters such as clearance, volume of distribution, and bioavailability, form the empirical basis for constructing mechanism-based or population PK models. nih.govnih.gov These models can then be used to simulate how variations in patient physiology or co-administered drugs might affect the drug's behavior, contributing to a more predictive and personalized approach to medicine. nih.gov

Table 1: Key Pharmacokinetic Parameters Determined Using Isotope-Labeled Compounds

| Parameter | Description | Importance for Predictive Models |

|---|---|---|

| Bioavailability (F) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. | Defines the dose-exposure relationship for non-intravenous routes. |

| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues versus plasma. |

| Clearance (CL) | The volume of plasma cleared of the drug per unit time. | Determines the maintenance dose rate required to achieve a target steady-state concentration. |

| Elimination Half-Life (t½) | The time required for the drug concentration in the body to be reduced by one-half. | Influences dosing interval and the time to reach steady-state. |

| Metabolite Profile | Identification and quantification of the byproducts of the drug's metabolism. | Essential for understanding drug efficacy, potential toxicity, and drug-drug interactions. |

Integration of Isotope Tracing with Indirect Calorimetry for Systemic Metabolic Analysis

Indirect calorimetry measures oxygen (O₂) consumption and carbon dioxide (CO₂) production to calculate the Respiratory Exchange Ratio (RER) and total energy expenditure. yuntsg.com This provides a real-time snapshot of which fuel sources—carbohydrates, fats, or proteins—the body is primarily oxidizing for energy. yuntsg.com

When this is combined with the administration of a ¹³C-labeled compound, such as this compound, the technique becomes even more powerful. As the labeled Calindol is metabolized, the ¹³C atoms can be incorporated into various metabolic intermediates and eventually released as ¹³CO₂ in exhaled breath. nih.gov Specialized mass spectrometers integrated into the calorimetry system can differentiate between ¹²CO₂ (from endogenous fuel sources) and ¹³CO₂ (from the exogenous labeled drug). tse-systems.com

Table 2: Data from an Integrated Isotope Tracing and Indirect Calorimetry Study

| Measurement | Description | Insight Provided |

|---|---|---|

| VO₂ (mL/kg/hr) | Rate of oxygen consumption. | Overall metabolic rate. |

| VCO₂ (mL/kg/hr) | Rate of carbon dioxide production. | Indicates substrate utilization when combined with VO₂. |

| Respiratory Exchange Ratio (RER) | Ratio of VCO₂ to VO₂. | Indicates primary fuel source (e.g., ~1.0 for carbohydrates, ~0.7 for fats). |

| ¹³CO₂ Excretion Rate | Rate of labeled carbon dioxide exhalation. | Quantifies the oxidation rate of the ¹³C-labeled substrate (e.g., Calindol). |

| Substrate Oxidation (g/min) | Calculated rates of carbohydrate and fat oxidation. | Reveals how the drug affects the body's choice of fuel. |

Preclinical Mechanistic and Cellular Biology Research with Calindol 13c,d2 Hydrochloride

Investigations into Cellular Proliferation and Differentiation Pathways

Research into Calindol's effects on cellular pathways has revealed significant insights, particularly concerning vascular health and related signaling cascades.

Effects on Vascular Smooth Muscle Cell (VSMC) Proliferation

The proliferation of vascular smooth muscle cells (VSMCs) is a key event in the pathogenesis of vascular diseases such as atherosclerosis and hypertension. medchemexpress.com Studies have demonstrated that Calindol, by activating the CaSR, can inhibit VSMC proliferation. In models of diabetes, where VSMC proliferation is often accelerated, treatment with Calindol has been shown to decrease cell viability and proliferation. nih.gov For instance, in the A7r5 VSMC line cultured in high glucose conditions to mimic a diabetic environment, Calindol treatment significantly reduced the proliferation rate. nih.gov This anti-proliferative effect was further evidenced by changes in molecular markers; Calindol treatment was associated with decreased expression of the proliferating cell nuclear antigen (PCNA) and increased expression of the cell cycle inhibitor p21. nih.gov

Table 1: Effect of Calindol on VSMC Proliferation Markers

| Treatment Group | Proliferating Cell Nuclear Antigen (PCNA) Expression | p21 Expression |

|---|---|---|

| Control | Normal | Normal |

| High Glucose | Increased | Decreased |

| High Glucose + Calindol | Decreased (vs. High Glucose) | Increased (vs. High Glucose) |

Data derived from immunofluorescence staining results in rat thoracic aorta VSMCs. nih.gov

Modulation of Endogenous Signaling Pathways (e.g., Cystathionine-gamma-lyase/Hydrogen Sulfide (B99878) pathway)

The cystathionine-gamma-lyase (CSE)/hydrogen sulfide (H₂S) pathway is a critical endogenous system involved in cardiovascular homeostasis, with H₂S acting as a vasodilator and an inhibitor of VSMC proliferation. nih.gov Research has established a direct link between CaSR activation by Calindol and the modulation of this pathway. nih.gov

In VSMCs, treatment with Calindol increased the expression of both CaSR and CSE, the primary enzyme responsible for H₂S production in the cardiovascular system. nih.gov Consequently, this led to an increase in the intracellular concentration of H₂S. nih.gov This activation of the CSE/H₂S pathway by Calindol is a key mechanism underlying its inhibitory effect on VSMC proliferation. nih.gov In diabetic rat models, where the expression of CaSR and CSE is typically decreased, leading to lower H₂S levels and increased VSMC proliferation, Calindol treatment helped to reverse these changes. nih.gov

Table 2: Calindol's Effect on the CSE/H₂S Pathway in VSMCs

| Treatment | CaSR Expression | CSE Expression | H₂S Concentration |

|---|---|---|---|

| Control (Low Glucose) | Baseline | Baseline | Baseline |

| Calindol (10 µM) | Increased | Not specified | Increased |

| CaCl₂ (CaSR agonist) | Increased | Increased | Increased |

Data based on studies in rat thoracic aorta VSMCs. nih.gov

Role in Receptor-Mediated Physiological Responses (e.g., vasorelaxation)

Hydrogen sulfide (H₂S) is recognized as an important endogenous vasodilator. nih.gov Given that Calindol stimulates H₂S production via the CaSR-CSE pathway, it plays a significant role in receptor-mediated vasorelaxation. In studies using mesenteric artery rings from diabetic rats, which exhibit impaired vasorelaxation, treatment with Calindol improved the relaxation response. nih.gov This effect highlights the functional consequence of CaSR activation by Calindol, translating the molecular and cellular effects into a physiological response relevant to vascular tone regulation. nih.gov

Advanced In Vitro Model Systems for Biological Activity Assessment

The biological activity of Calindol and other CaSR modulators is assessed using various sophisticated in vitro model systems that allow for detailed mechanistic studies.

Enteroendocrine Cells

Enteroendocrine cells, scattered throughout the gastrointestinal epithelium, are crucial for sensing nutrients and releasing gut hormones that regulate digestion, metabolism, and appetite. bmj.comoup.com These cells express CaSR, making them a relevant model for studying the effects of calcimimetics. bmj.com Cell lines such as the murine STC-1 and GLUTag are used to investigate how CaSR activation influences hormone secretion. nih.govcambridge.org For example, studies have shown that CaSR agonists stimulate the release of cholecystokinin (B1591339) (CCK) from STC-1 cells. cambridge.orgnih.gov Notably, one study demonstrated that Calindol, acting as a GPRC6A antagonist, could inhibit L-ornithine-induced glucagon-like peptide-1 (GLP-1) secretion from GLUTag cells, highlighting its utility in dissecting complex signaling pathways in these specialized cells. nih.gov

HEK-293 Cells

Human Embryonic Kidney 293 (HEK-293) cells are a widely used in vitro model in pharmacological research due to their ease of culture and high efficiency for transfection. dntb.gov.ua For studying CaSR, HEK-293 cells are often stably transfected to express the human CaSR (HEK-CaSR cells). guidetopharmacology.orgnih.gov These cells provide a robust platform to assess the biological activity of compounds like Calindol. nih.gov Researchers use HEK-CaSR cells to measure downstream signaling events following receptor activation, such as intracellular calcium mobilization, inositol (B14025) phosphate (B84403) accumulation, and ERK1/2 phosphorylation. nih.govphysiology.org Specific studies have utilized Calindol in HEK-CaSR cells to characterize its ligand-biased profile and to demonstrate its ability to rescue the cell surface expression of mutated CaSR, confirming the utility of this model system for detailed pharmacological assessment. nih.govahajournals.org

Emerging Research Directions and Future Perspectives for Calindol 13c,d2 Hydrochloride

Synergistic Applications with Proteomics and Metabolomics for Systems Biology Insights

Systems biology aims to understand the complex interactions within a biological system by integrating data from various "omics" levels, including proteomics (the study of proteins) and metabolomics (the study of metabolites). Calindol-13C,d2 Hydrochloride is an ideal tool for this integrative approach, as it allows researchers to perturb a specific target—the calcium-sensing receptor (CaSR)—and precisely measure the downstream consequences on a global scale. pharmaffiliates.com

The CaSR is a critical regulator of calcium and phosphorus metabolism, and its disruption is linked to various disorders. nih.gov Proteomics and metabolomics studies have already begun to identify biomarkers and altered pathways associated with these conditions. For instance, recent proteomic research using techniques like co-immunoprecipitation and mass spectrometry identified 98 novel potential protein interactors with CaSR, revealing its role in cellular processes like protein trafficking and quality control. gsu.edu

By using this compound, researchers can conduct more sophisticated experiments. For example, they can treat cells or animal models with the compound and use quantitative proteomics to see how the entire protein landscape changes in response to CaSR activation. The stable isotope label on the compound ensures accurate measurement of its concentration, allowing for precise dose-response correlations with changes in the proteome and metabolome. This synergy provides a powerful method to:

Map the signaling pathways downstream of CaSR activation in unprecedented detail.

Identify novel protein interactors and downstream metabolites that are affected by Calindol.

Discover potential biomarkers for disease or drug efficacy.

Build comprehensive models of how CaSR modulation impacts cellular homeostasis. creative-proteomics.com

Integration with Advanced Imaging Modalities for Spatiotemporal Studies

A significant frontier in research is the ability to visualize drug-target engagement and its physiological effects in real-time within living organisms. Advanced imaging techniques offer a window into these spatiotemporal dynamics. numberanalytics.comdvrphx.com While current applications of this compound are primarily in ex-vivo sample analysis, its isotopic label opens the door to future integration with non-invasive imaging modalities.

One of the most promising techniques is Magnetic Resonance Spectroscopy (MRS), an imaging method related to MRI. MRS can detect and quantify molecules containing specific nuclei, including ¹³C. mdpi.com Future research could focus on administering ¹³C-labeled Calindol and using MRS to track its biodistribution, accumulation at target tissues (like the parathyroid gland or arteries), and engagement with the CaSR non-invasively. mdpi.comahajournals.org This would provide invaluable spatiotemporal data on the compound's pharmacokinetics and pharmacodynamics in a living system.

Another avenue involves Positron Emission Tomography (PET), a highly sensitive imaging technique that uses molecules labeled with positron-emitting radioisotopes. mdpi.comresearchgate.net While this compound contains stable isotopes, a future research direction could be the synthesis of a version of Calindol labeled with a positron emitter (e.g., ¹¹C or ¹⁸F). Such a radiotracer would allow for dynamic PET imaging to quantify CaSR density in different tissues and to study how disease states or other drugs affect receptor availability. This integration of a specific molecular probe with advanced imaging would revolutionize the study of CaSR biology.

Table 2: Potential Integration of Labeled Calindol with Advanced Imaging

| Imaging Modality | Required Label | Information Gained | Research Direction |

| Magnetic Resonance Spectroscopy (MRS) | ¹³C | Biodistribution, target accumulation, metabolic fate | Develop methods to detect Calindol-13C,d2 using in-vivo MRS for non-invasive pharmacokinetic studies. |

| Positron Emission Tomography (PET) | Positron Emitter (e.g., ¹¹C, ¹⁸F) | Receptor density, target engagement, spatiotemporal dynamics | Synthesize a radiolabeled version of Calindol to create a novel PET tracer for the CaSR. |

| Mass Spectrometry Imaging (MSI) | ¹³C, d2 | High-resolution spatial distribution in tissue sections | Use MSI on tissue samples after administration of Calindol-13C,d2 to map its precise location relative to histology. |

Potential for Novel Applications in Chemical Biology and Drug Discovery

Chemical biology uses small molecules as probes to explore biological systems, while drug discovery seeks to develop these molecules into therapeutics. unc.eduutexas.edu this compound serves as an excellent example of a chemical probe. Its parent compound, Calindol, has already been used to provide pharmacological evidence for the function of the CaSR in the vascular endothelium, helping to elucidate its role in blood vessel relaxation. ahajournals.org The isotopically labeled version allows for much more precise and quantitative versions of these studies.

One of the most intriguing future directions comes from recent research showing that Calindol, in addition to its known activity on CaSR, also directly inhibits voltage-gated Ca²⁺ channels (VGCCs). researchgate.netnih.gov This "off-target" activity is a critical finding in drug discovery and presents several opportunities:

Developing More Selective Drugs: Understanding this dual activity allows chemists to design new analogs of Calindol that are more selective for the CaSR, potentially reducing side effects.

Repurposing and Polypharmacology: The inhibition of VGCCs could be therapeutically beneficial in its own right. This discovery opens the possibility of developing Calindol-based compounds as novel VGCC blockers or as dual-action drugs that target both CaSR and VGCCs for conditions where this profile is advantageous.

Q & A

Basic Research Questions

Q. How can researchers verify the isotopic purity of Calindol-¹³C,d2 Hydrochloride in experimental settings?

- Methodological Approach : Use high-resolution mass spectrometry (HRMS) or nuclear magnetic resonance (NMR) spectroscopy to confirm isotopic enrichment. Compare spectral data with unlabeled Calindol and reference standards. For quantitative analysis, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution techniques .

- Key Parameters : Ensure baseline separation of isotopic peaks, validate instrument calibration using certified reference materials, and account for matrix effects in biological samples .

Q. What experimental parameters should be prioritized when assessing the stability of Calindol-¹³C,d2 Hydrochloride under varying storage conditions?

- Methodological Approach : Design accelerated stability studies under controlled temperature (±2°C), humidity (±5%), and light exposure. Use validated HPLC or UPLC methods to monitor degradation products. Include kinetic modeling (e.g., Arrhenius equation) to predict shelf life .

- Critical Considerations : Document deviations in isotopic ratios caused by degradation, as this may affect tracer studies or pharmacokinetic analyses .

Q. What strategies are effective for conducting a systematic literature review on isotopic analogs like Calindol-¹³C,d2 Hydrochloride?

- Methodological Approach : Use databases like SciFinder and Web of Science with Boolean operators (e.g., "isotopic labeling" AND "pharmacokinetics"). Prioritize primary sources (peer-reviewed journals) over secondary summaries. Cross-reference citations to identify methodological trends or gaps .

- Quality Assessment : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the rigor of existing studies .

Advanced Research Questions

Q. How should researchers design experiments to differentiate between isotopic effects and matrix interactions in Calindol-¹³C,d2 Hydrochloride bioanalytical assays?

- Methodological Approach : Conduct parallel experiments with unlabeled Calindol under identical conditions. Use statistical tools (e.g., ANOVA) to isolate isotopic effects from matrix interference. Validate findings with spike-and-recovery tests in biological fluids .

- Data Interpretation : Compare retention times, ionization efficiency, and fragmentation patterns in MS/MS to confirm isotopic integrity .

Q. What statistical approaches are recommended for resolving contradictory pharmacokinetic data obtained from different analytical platforms for Calindol-¹³C,d2 Hydrochloride?

- Methodological Approach : Apply Bland-Altman analysis to assess agreement between methods. Use multivariate regression to identify confounding variables (e.g., extraction efficiency, ion suppression). Validate outliers with repeated measurements .

- Advanced Techniques : Employ Bayesian statistics to model uncertainty in low-abundance isotopic signals .

Q. How can researchers validate in vitro models for studying Calindol-¹³C,d2 Hydrochloride metabolism while ensuring isotopic traceability?

- Methodological Approach : Use hepatocyte or microsomal assays with isotopically labeled internal standards. Monitor metabolite profiles via HRMS and compare with in vivo data. Include negative controls (e.g., heat-inactivated enzymes) to confirm enzymatic specificity .

- Critical Analysis : Address discrepancies between in vitro and in vivo results by evaluating protein binding or cellular uptake limitations .

Q. What methodologies are suitable for integrating isotopic ratio mass spectrometry (IRMS) data with kinetic studies of Calindol-¹³C,d2 Hydrochloride?

- Methodological Approach : Combine IRMS with compartmental modeling to track isotopic enrichment in target tissues. Use nonlinear mixed-effects modeling (NONMEM) to account for inter-individual variability .

- Data Challenges : Correct for natural abundance of ¹³C in biological matrices using background subtraction algorithms .

Q. How should researchers address ethical and practical challenges in using Calindol-¹³C,d2 Hydrochloride for human tracer studies?

- Methodological Approach : Follow ALARA (As Low As Reasonably Achievable) principles for radioactive analogs. For stable isotopes, ensure informed consent includes disclosure of long-term tracer retention risks. Use microdosing protocols to minimize exposure .

- Regulatory Compliance : Adhere to Good Clinical Practice (GCP) guidelines and consult institutional review boards (IRBs) for study approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.